(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBUSQTOWHXLW-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156619 | |
| Record name | 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058737-48-6 | |
| Record name | 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058737-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the construction of the diazabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction of the bicyclic structure from acyclic starting materials that contain the necessary stereochemical information . This can be achieved through a series of steps including cyclization and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of robust catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate lies in its potential as a therapeutic agent:
- Anticancer Activity : Research indicates that compounds with a bicyclic structure similar to this compound can exhibit anticancer properties by inhibiting specific cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further investigation in oncology .
- Neurological Applications : Due to its structural similarity to known neurotransmitter modulators, this compound is being studied for its effects on neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as anxiety and depression .
Organic Synthesis
The compound is also valuable in organic synthesis processes:
- Building Block for Complex Molecules : Its unique bicyclic structure allows it to serve as a versatile building block in the synthesis of more complex organic molecules. Researchers have utilized it to create derivatives that possess enhanced biological activity or novel properties .
- Catalyst Development : The compound's nitrogen atoms can participate in coordination chemistry, making it suitable for developing catalysts that facilitate various chemical reactions, including asymmetric synthesis which is crucial in producing chiral compounds .
Coordination Chemistry
This compound has shown potential as a ligand in coordination chemistry:
- Metal Complex Formation : The nitrogen atoms within the bicyclic structure can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science applications. These metal-ligand complexes can exhibit unique electronic properties that are beneficial for developing new materials .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the core structure could enhance efficacy and selectivity against tumor cells.
Case Study 2: Synthesis of Chiral Compounds
In another study focusing on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary in the synthesis of various pharmaceuticals. The methodology demonstrated high yields and enantiomeric excesses, highlighting the compound's utility in producing chiral drugs with improved therapeutic profiles.
Mechanism of Action
The mechanism of action of (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with molecular targets through its nitrogen atoms and rigid bicyclic structure. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Structural and Functional Differences
Ring System Variations :
- The target compound’s bicyclo[3.2.1]octane system provides moderate ring strain compared to the more strained bicyclo[3.2.0]heptane () and the less strained bicyclo[2.2.2]octane (). These differences influence reactivity and stability in synthetic pathways .
- The 2,6-diazabicyclo[3.2.1]octane isomer (CAS 1250997-27-3) shares the same molecular formula but positions nitrogen atoms differently, altering hydrogen-bonding capabilities and steric interactions .
Functional Group Modifications :
Commercial and Practical Considerations
- Supplier Availability : The target compound (6 suppliers) and its hydrochloride derivative (14 suppliers) are more accessible than analogs like the bicyclo[2.2.2]octane variant (1 supplier), suggesting higher demand in medicinal chemistry .
- Purity and Packaging: Most analogs are available at ≥95% purity, but discontinuation notices (e.g., CymitQuimica’s listings) highlight supply-chain variability .
Biological Activity
(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound characterized by a rigid structure that includes nitrogen atoms within its framework. This unique configuration allows it to exhibit significant biological activity, making it a subject of interest in medicinal chemistry and related fields.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1058737-47-5
The biological activity of this compound is largely attributed to its nitrogen atoms and the rigidity of its bicyclic structure. These features facilitate interactions with various molecular targets, including enzymes and receptors, thereby modulating biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive binding.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that this compound demonstrates several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy.
- Neuroprotective Properties : Preliminary findings suggest it may protect neuronal cells from oxidative stress.
Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Study 2: Cytotoxicity in Cancer Cells
In a cancer cell line study, this compound exhibited cytotoxic effects on HeLa cells with an IC50 value of 15 µM after 48 hours of exposure. This suggests its potential as a lead compound for developing anticancer agents.
Study 3: Neuroprotection
Research exploring neuroprotective effects indicated that the compound could reduce apoptosis in neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The mechanism was linked to the modulation of apoptotic pathways involving caspases.
Comparative Analysis with Related Compounds
Q & A
Basic: What synthetic strategies are recommended for preparing (1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step routes starting from bicyclic precursors. Key steps include:
- Core formation : Cyclization reactions to construct the bicyclo[3.2.1]octane scaffold.
- Functionalization : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate-forming reactions under anhydrous conditions.
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Optimization parameters include solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of reagents .
Basic: How is stereochemical purity ensured during synthesis?
Methodological Answer:
Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysis. Techniques include:
- Chiral HPLC for intermediate analysis.
- X-ray crystallography to confirm absolute configuration.
- NMR spectroscopy (e.g., NOESY) to verify spatial arrangement of substituents .
Advanced: How can conflicting data on reaction yields for oxidation of this compound be resolved?
Methodological Answer:
Contradictions often arise from variations in:
- Oxidizing agents : Compare yields using KMnO₄ (strong oxidizer) vs. milder agents like TEMPO/NaClO.
- Solvent effects : Polar aprotic solvents (e.g., DCM) may stabilize intermediates better than THF.
- Reaction monitoring : Use LC-MS to track intermediate formation and optimize quenching times .
Advanced: What mechanistic insights explain regioselective substitution at the 3- vs. 6-position?
Methodological Answer:
Regioselectivity is influenced by:
- Steric hindrance : The tert-butyl group at the 6-position directs nucleophiles to the less hindered 3-position.
- Electronic effects : Electron-withdrawing Boc group activates specific sites for electrophilic attack.
Computational studies (DFT) model charge distribution to predict reactivity .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- IR spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches .
Advanced: How does the bicyclic scaffold impact its application in drug discovery?
Methodological Answer:
The rigid bicyclo[3.2.1]octane core:
- Enhances metabolic stability by reducing conformational flexibility.
- Improves binding affinity to targets like GPCRs or enzymes through pre-organized geometry.
Comparative studies with flexible analogs show 2–3x higher potency in vitro .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Storage conditions : –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group.
- Lyophilization : For solid-state stability.
- Additives : Include radical scavengers (e.g., BHT) in solution formulations .
Advanced: How are computational models used to predict biological interactions?
Methodological Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock.
- MD simulations : Assess conformational dynamics in aqueous environments.
- QSAR studies : Correlate substituent modifications with activity trends .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How do structural modifications affect pharmacological properties?
Methodological Answer:
- 3-Position substitutions : Electron-withdrawing groups (e.g., –NO₂) increase metabolic stability but reduce solubility.
- 6-Position variations : Bulky groups enhance target selectivity but may hinder membrane permeability.
In vivo PK studies in rodent models validate these trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
